N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide
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Description
“N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ is an important structural motif found in various natural products and therapeutic lead compounds . THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered significant attention in the scientific community . A common method for synthesizing N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines involves the modified Pictet–Spengler reaction . All tetrahydroisoquinolines displayed cytotoxicity against MOLT-3 cell lines, except for p-methoxy analog .Chemical Reactions Analysis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest . This process often involves reactions such as isomerization of iminium intermediate (exo/endo isomerization) .Future Directions
The future directions in the research of THIQ-based compounds involve the development of novel THIQ analogs with potent biological activity . The use of environmentally friendly methods for the synthesis of THIQ derivatives is on the rise . The most potent cytotoxic compound against MOLT-3 had the highest Gu value, correspondingly the inactive p-methoxy analog had the lowest Gu value . The studies disclose that tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored .
Mechanism of Action
Target of Action
The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety , which is known to be involved in various biological activities
Mode of Action
The exact mode of action of F2282-0067 is currently unknown. The compound is likely to interact with its targets via the 1,2,3,4-tetrahydroisoquinoline moiety
Biochemical Pathways
Given the presence of the 1,2,3,4-tetrahydroisoquinoline moiety , it’s plausible that the compound could affect pathways involving this structure.
Result of Action
Given the compound’s likely interaction with its targets via the 1,2,3,4-tetrahydroisoquinoline moiety , it’s possible that it could induce changes at the molecular and cellular levels
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-5-15(6-8-17)18(25)23-10-12-28(26,27)24-11-9-14-3-1-2-4-16(14)13-24/h1-8H,9-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKDHBWQNHRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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